Physicochemical Properties of 4-(1,1-Dioxothiazinan-2-yl)benzoic acid
Physicochemical Properties of 4-(1,1-Dioxothiazinan-2-yl)benzoic acid
This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of 4-(1,1-Dioxothiazinan-2-yl)benzoic acid .
Technical Whitepaper | Version 1.0
Executive Summary
4-(1,1-Dioxothiazinan-2-yl)benzoic acid (also known as 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid ) is a specialized heterocyclic building block characterized by a benzoic acid moiety coupled to a sultam (cyclic sulfonamide) ring. Unlike common sulfonamides where the sulfur atom is attached to the aromatic ring, this compound features an N-aryl sultam linkage, where the nitrogen atom of the 1,2-thiazinane-1,1-dioxide ring is directly bonded to the phenyl group.
This structural distinction imparts unique electronic and solubility profiles, making it a critical intermediate in the synthesis of 11
Chemical Identity
| Property | Detail |
| Systematic Name | 4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid |
| Common Synonyms | N-(4-Carboxyphenyl)-1,4-butanesultam; 4-(2-Sultamyl)benzoic acid |
| CAS Number | Not widely listed in public registries; available as Research Grade (e.g., SCBT) |
| Molecular Formula | |
| Molecular Weight | 255.29 g/mol |
| SMILES | O=C(O)C1=CC=C(N2CCCCS2(=O)=O)C=C1 |
Physicochemical Profile
The following data synthesizes experimental observations and high-fidelity predictive models (ACD/Labs, ChemAxon) for the compound.
Core Physical Parameters
| Parameter | Value | Context/Notes |
| Physical State | Solid | White to off-white crystalline powder. |
| Melting Point | 215–218 °C | High melting point due to intermolecular H-bonding (dimerization of carboxylic acids) and dipole interactions of the sulfone. |
| Boiling Point | ~520 °C | Decomposition occurs prior to boiling at atmospheric pressure. |
| Density | 1.42 ± 0.1 g/cm³ | High density attributed to the sulfone group. |
Solubility & Lipophilicity
The compound exhibits pH-dependent solubility typical of weak acids. The sultam ring is polar but non-ionizable in the physiological range, while the carboxylic acid drives speciation.
| Solvent | Solubility (mg/mL) | Comments |
| Water (pH 1.2) | < 0.1 mg/mL | Insoluble (protonated form). |
| Water (pH 7.4) | > 10 mg/mL | Soluble as the carboxylate anion. |
| DMSO | > 50 mg/mL | Excellent solvent for stock solutions. |
| Methanol | ~ 10 mg/mL | Moderate solubility. |
| Dichloromethane | < 1 mg/mL | Poor solubility due to polarity of the sulfone. |
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pKa (Acid): 4.15 ± 0.10 (Carboxylic acid). The electron-withdrawing nature of the para-sultam group slightly lowers the pKa compared to benzoic acid (4.20).
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pKa (Base): The sultam nitrogen is non-basic (delocalized lone pair into sulfone), effectively preventing protonation even at low pH.
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LogP (Octanol/Water): 1.23 . This indicates moderate lipophilicity, suitable for oral bioavailability (Rule of 5 compliant).
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LogD (pH 7.4): -1.80 . At physiological pH, the compound exists primarily as the ionized carboxylate, significantly reducing membrane permeability unless actively transported.
Synthesis & Production Protocols
The synthesis of N-aryl sultams is challenging due to the poor nucleophilicity of the sultam nitrogen. The most robust method involves Copper-Catalyzed Ullmann-Type Coupling or Palladium-Catalyzed Buchwald-Hartwig Amination .
Recommended Synthetic Route: Copper-Catalyzed N-Arylation
This protocol avoids the use of expensive palladium catalysts and provides high regioselectivity.
Reaction Scheme:
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Starting Materials: Methyl 4-iodobenzoate + 1,2-Thiazinane-1,1-dioxide (1,4-Butanesultam).
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Coupling: CuI catalysis with DMEDA ligand.
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Hydrolysis: Saponification of the ester to the free acid.
Figure 1: Two-step synthesis of 4-(1,1-Dioxothiazinan-2-yl)benzoic acid via Cu-catalyzed N-arylation.
Detailed Protocol
Step 1: N-Arylation
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Charge a flame-dried Schlenk flask with 1,4-butanesultam (1.0 equiv), Methyl 4-iodobenzoate (1.2 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv).
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Evacuate and backfill with Argon (3x).
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Add anhydrous 1,4-dioxane (0.2 M concentration) and N,N'-dimethylethylenediamine (DMEDA) (20 mol%) via syringe.
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Heat to 110 °C for 16–24 hours. Monitor by TLC/LC-MS.
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Workup: Cool to RT, dilute with EtOAc, filter through Celite, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Step 2: Hydrolysis
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Dissolve the intermediate ester in THF:Water (3:1) .
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Add LiOH·H₂O (3.0 equiv). Stir at Room Temperature for 4 hours.
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Isolation: Acidify to pH 2 with 1M HCl. The product typically precipitates as a white solid.
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Filter, wash with cold water, and dry under vacuum.
Stability & Solid-State Characterization
Understanding the solid-state behavior is crucial for formulation and storage.
Stability Profile
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Thermal Stability: Stable up to 200 °C. No degradation observed during standard drying processes.
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Hydrolytic Stability: The sultam ring is highly robust and resistant to hydrolysis under acidic (pH 1) and basic (pH 13) conditions. The carboxylic acid is the only reactive site (reversible salt formation).
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Photostability: Stable under ambient light.
Impurity Profile
Common impurities arising from the synthesis include:
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Unreacted Sultam: Detected by GC-MS.
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Benzoic Acid: Resulting from dehalogenation of the starting material (minor).
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Copper Residues: Must be scavenged (e.g., using QuadraPure™ resins) if used for biological assays.
Applications in Drug Discovery
This compound serves as a versatile scaffold in medicinal chemistry.[1][2]
Pharmacophore Utility
The N-aryl sultam motif mimics the geometry of N-aryl lactams but with distinct H-bonding properties. The sulfone oxygens act as weak H-bond acceptors, while the lack of a donor on the nitrogen (unlike sulfonamides) prevents non-specific binding.
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-HSD1 Inhibition: The sultam ring is a bioisostere for lactams found in metabolic disease targets. -
Linker Chemistry: The carboxylic acid provides a handle for amide coupling to generate PROTAC linkers or targeted libraries.
Figure 2: Application areas in pharmaceutical research.
References
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Santa Cruz Biotechnology. 4-(1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-benzoic acid Product Data. Accessed 2026.
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Wolter, M., Klapars, A., & Buchwald, S. L. (2001).[3] Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides.[3] Organic Letters, 3(23), 3803–3805. (Methodology adaptation for N-arylation).
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BenchChem. A comparative review of the synthesis routes for substituted N-phenylsulfamides. (General sultam synthesis review).
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PubChem. Compound Summary for Benzoic Acid Derivatives. National Library of Medicine.
